For instance, a study describes the synthesis of [3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5), a radioligand with high affinity for GluN2B-containing NMDA receptors. []
Another study focuses on the synthesis of 3-(4-(2-(arylamino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitriles, a series of potent and water-soluble JAK inhibitors, utilizing an azetidin-3-amino bridging scaffold. [] These examples highlight the versatility of 1-(Azetidin-3-yl)ethanol as a building block in organic synthesis.
Chemical Reactions Analysis
Several papers illustrate chemical reactions involving 1-(Azetidin-3-yl)ethanol derivatives. For instance, one study describes the unexpected deacetylative synthesis of 3-hydroxy quinoline from the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol. [] Additionally, the rearrangement of dialkyl 2-[1-diphenylmethyl)azetidin- 3-yl]propane-1,3-dioates during saponification was investigated, leading to the formation of a lactone ring. []
Medicinal Chemistry:
GluN2B Receptor Ligands: [3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5) demonstrated high affinity and selectivity for GluN2B-containing NMDA receptors, suggesting potential application as a research tool for studying these receptors and their role in neurological processes. []
Janus Kinase (JAK) Inhibitors: Derivatives of 1-(Azetidin-3-yl)ethanol, incorporating the azetidin-3-amino bridging scaffold, exhibited potent and water-soluble JAK inhibitory activity, indicating potential for development as topical ocular therapeutics for dry eye disease. [, , , ]
Anti-allergic and Antihistaminic Agents: Hydrobromide 2-[4-(41-chlorophenyl)-2-phenyliminothiazol- 3-yl]-ethanol displayed promising anti-allergic and antihistaminic properties in preclinical models, suggesting potential as a therapeutic agent for allergic conditions. []
Compound Description: This compound exhibits polymorphism, meaning it can exist in multiple crystal structures. The research investigates the transition between its polymorphs (1a and 1b) induced by grinding. [] This transition involves changes in molecular conformation and supramolecular synthon formation, influenced by energy barriers and intermolecular interactions. []
Compound Description: This compound represents a newly functionalized heterocyclic amino acid synthesized via a [3+2] cycloaddition. [] Its structure was confirmed by various spectroscopic techniques, highlighting the inclusion of a selenazole ring. []
Compound Description: This compound, [3H]-JNJ- GluN2B-5, is a radioligand selective for GluN2B-containing NMDA receptors. [] Its characterization involved determining its binding kinetics, affinity for sigma receptors, and anatomical distribution in various species. [] [3H]-JNJ- GluN2B-5 displays advantages over the commonly used GluN2B radioligand [3H]-Ro 25-6981 due to its lack of affinity for sigma receptors. []
Compound Description: This compound acts as a Janus kinase (JAK) inhibitor and holds potential for treating various autoimmune diseases. [] The synthesis involves reacting two equivalents of Baricitinib base with 1,5-naphthyldisulfonic acid. []
Compound Description: This class of compounds represents a group of novel JAK inhibitors with potential applications in treating autoimmune diseases. [] Notably, the variable substituents within this class influence its activity and selectivity towards different JAK isoforms. []
Compound Description: This compound is a novel JAK inhibitor demonstrating selectivity for JAK3, indicating potential in treating autoimmune disorders. [] Its synthesis involves reacting {3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazole-1-yl]-1-ethylsulfonyl-azetidine-3-yl}-acetonitrile with dichloroacetic acid. []
Compound Description: This class of compounds served as a starting point in the development of water-soluble JAK inhibitors for topical ocular administration. [] Structure-activity relationship (SAR) studies revealed their potential as ligand-efficient JAK inhibitors, although in vitro analysis indicated a risk of off-target toxicity. []
Compound Description: This group of compounds was designed to address the off-target kinase activity observed in the previously mentioned 3-(4-(2-(arylamino)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitriles. [] The incorporation of an azetidin-3-amino bridging scaffold aimed to improve selectivity for JAK-STAT signaling while enhancing aqueous solubility. []
Compound Description: This compound, coded as "6.6", exhibited significant anti-allergic and antihistaminic properties. [] Notably, it demonstrated efficacy in preventing anaphylactic shock in guinea pigs and inhibiting histamine-induced ophthalmic responses. []
Compound Description: This compound, a racemic secondary alcohol, is a novel structure synthesized through a multistep process involving alkylation and reduction reactions. [] It features a chiral center at the carbon bearing the hydroxyl group. []
Compound Description: This compound, a racemic secondary alcohol, was synthesized through S-alkylation followed by a reduction step. [] It's structurally similar to the previous compound, with a bromine atom replacing the methoxy group. []
Compound Description: This compound features an azetidine ring substituted at the 3-position with a bromomethyl group and a methanol group. [] The crystal structure revealed the azetidine ring adopts a nearly planar conformation. []
Compound Description: This compound is the product of a condensation reaction between 2-(morpholin-4-yl)quinoline-3-carbaldehyde and 2-[(4-aminopentyl)(ethyl)amino}ethanol, followed by reduction. [] The synthesis allows for variations in substituents at the 6th and 7th positions of the quinoline ring. []
Compound Description: This class of compounds represents novel azetidin-2-ones synthesized through the reaction of diarylketenes with N-(1-methyl-1H-indol-3-yl)methyleneamines. [] These compounds have been evaluated for their antibacterial, antifungal, and brine shrimp lethality properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.